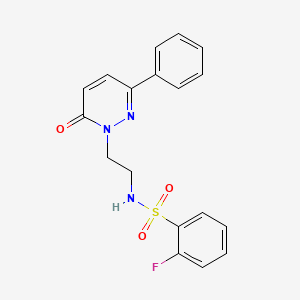
2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic molecule with significant potential in various scientific and industrial applications. The structure features a pyridazine ring, which is of particular interest due to its chemical reactivity and stability, coupled with a benzenesulfonamide moiety, enhancing its application potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound generally begins with the synthesis of the core pyridazine structure, which involves the reaction of hydrazine with diketones to form the pyridazine ring. Subsequent steps involve the introduction of the fluoro group and benzenesulfonamide moiety via nucleophilic aromatic substitution and sulfonylation reactions, respectively. Specific conditions, such as solvents and catalysts, are critical to optimizing yields and purity.
Industrial Production Methods
For industrial-scale production, the process might involve flow chemistry techniques to enhance the efficiency and scalability of reactions. This includes using continuous reactors to perform the sulfonylation and fluorination steps under controlled conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions, primarily:
Oxidation and reduction: : These reactions can modify the oxidation states of various parts of the molecule, impacting its reactivity.
Substitution reactions: : The fluoro and sulfonamide groups can undergo nucleophilic or electrophilic substitution depending on the reagents used.
Common Reagents and Conditions
Common reagents include strong bases (like sodium hydride) for deprotonation and nucleophilic attack, and electrophiles such as sulfur trioxide for introducing sulfonyl groups. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The primary products of these reactions depend on the specific pathways undertaken. For instance, substitution reactions with nucleophiles could replace the fluoro group, potentially leading to a variety of derivatives useful in different contexts.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for the development of more complex molecules, particularly in drug development due to its functional groups.
Biology
The benzenesulfonamide moiety is known for its potential in enzyme inhibition, making this compound of interest in studies related to enzyme function and inhibition mechanisms.
Medicine
Industry
In the industrial sector, it might be used as an intermediate in the synthesis of agrochemicals or specialty chemicals due to its stable yet reactive nature.
Mechanism of Action
Molecular Targets and Pathways
This compound’s action mechanism likely involves its interaction with specific enzymes or receptors, facilitated by its benzenesulfonamide moiety, which is known to form stable complexes with enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-fluorobenzenesulfonamide: : Lacks the pyridazine moiety, offering different reactivity and application potential.
3-phenylpyridazine derivatives: : These lack the fluoro and sulfonamide groups, altering their chemical properties and applications.
Highlighting Uniqueness
The unique combination of the fluoro, benzenesulfonamide, and pyridazine groups in 2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide provides a versatile platform for both reactivity and application, setting it apart from other similar molecules.
And there you have it, a thorough dive into the world of this compound. Got you covered!
Properties
IUPAC Name |
2-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c19-15-8-4-5-9-17(15)26(24,25)20-12-13-22-18(23)11-10-16(21-22)14-6-2-1-3-7-14/h1-11,20H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYNFTGFYRTQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
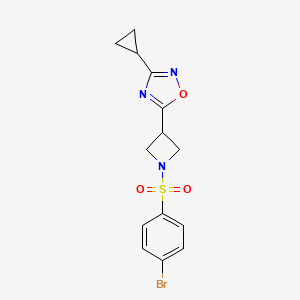
![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2856243.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2856244.png)
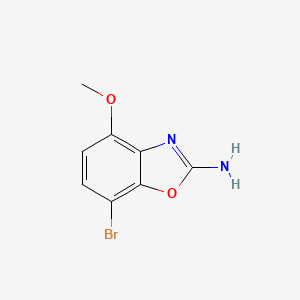
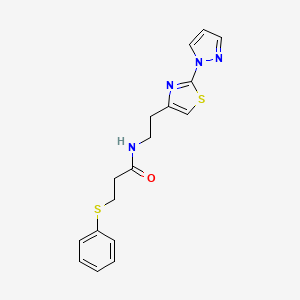
![N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2856247.png)
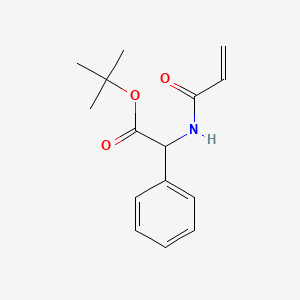
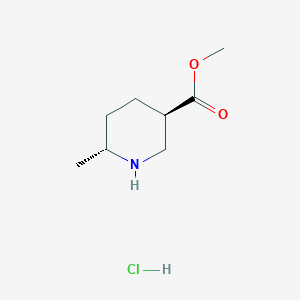
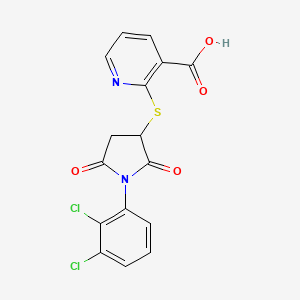
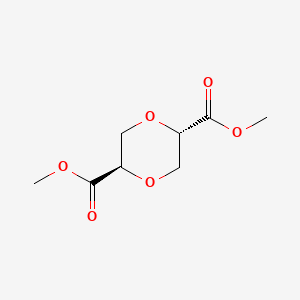
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)
![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)
![7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2856260.png)
![5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2856262.png)
